molecular formula C20H25N3O B179438 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol CAS No. 3846-71-7

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol

Cat. No.: B179438
CAS No.: 3846-71-7
M. Wt: 323.4 g/mol
InChI Key: LHPPDQUVECZQSW-UHFFFAOYSA-N
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Description

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol is a chemical compound known for its stability and diverse applications. It is a derivative of benzotriazole, a class of compounds widely used in various fields due to their unique chemical properties. This compound is particularly noted for its antioxidant properties, making it valuable in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol typically involves the reaction of 2-aminobenzotriazole with 2,6-di-tert-butylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically conducted under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol is unique due to its enhanced stability and superior antioxidant properties. The presence of tert-butyl groups provides steric hindrance, which protects the phenolic hydroxyl group from oxidation, thereby enhancing the compound’s overall stability and effectiveness as an antioxidant .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-19(2,3)13-11-14(20(4,5)6)18(24)17(12-13)23-21-15-9-7-8-10-16(15)22-23/h7-12,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPPDQUVECZQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052059
Record name 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole
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Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3846-71-7
Record name 2-(2′-Hydroxy-3′5-di-tert-butylphenyl) benzotriazole
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URL https://commonchemistry.cas.org/detail?cas_rn=3846-71-7
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Record name 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-
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Record name 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole
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Record name 2-benzotriazol-2-yl-4,6-di-tert-butylphenol
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Synthesis routes and methods I

Procedure details

When using the general procedure of Example 5, a 23% by weight suspension of 2-nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene in isopropanol/triethylamine (1/0.18) was hydrogenated at 45° C. at 1 atmosphere pressure for 3 hours in the presence of 3% of a 5% palladium on charcoal catalyst the above noted product was obtained in a yield of 77%.
Quantity
0 (± 1) mol
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isopropanol triethylamine
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Synthesis routes and methods II

Procedure details

10 g (0.03 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole-N-oxide, 100 mg of palladium carbon, 100 ml of a solvent mixture comprising toluene and water (ratio by volume, 4:1) and 3 g of 50% dimethylamine were charged into a 500-ml autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature was increased to 50° C. under agitation, and reaction was effected at the same temperature while agitation being continued until no more hydrogen was absorbed by the mixture. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. When part of the filtrate was subjected to quantitative analysis using GC, it was found that the yield of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole is 85.6%. After the solvent had been distilled off from the filtrate, the residual solid was crystallized by ethanol and then washed with ethanol to obtain 7.1 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole (yield, 71%; melting point, 152° to 155° C.).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
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solvent
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100 mL
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reactant
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reactant
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3 g
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reactant
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0 (± 1) mol
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reactant
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palladium carbon
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100 mg
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Reaction Step Nine

Synthesis routes and methods III

Procedure details

Example 1 is repeated, except that an equivalent amount of 2-nitro-2'-hydroxy-3', 5'-di-tert.-butylazobenzene (91% pure) is used instead of 2-nitro-2'-hydroxy-5'-methylazobenzene and a mixture of 40 g of xylene and 60 g of diethylenetriamine instead of 80 g of xylene and 20 g of diethylenetriamine. The hydrogenation is carried out at 50° C. After work up of the hydrogenation solution, the product is crystallized from a mixture of 40 g of xylene and 160 g of methanol. The product (title compound) is isolated in a yield of 90% of theory. Melting point: 152°-154° C.
Quantity
0 (± 1) mol
Type
reactant
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60 g
Type
reactant
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Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods IV

Procedure details

Using the general procedure 6, 35.5 grams of 2-nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene was suspended in 100 grams of tributyl phosphate, 50 grams of methanol and 4 grams of sodium hydroxide. To the suspension was then added 8 grams of Raney nickel catalyst and hydrogenation was carried out under 1 atmosphere of hydrogen at 45° C. for 7 hours. The catalyst was separated by filtration at 80° C. The above named product was obtained in the usual manner in a yield of 85.8%.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
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Quantity
4 g
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
100 g
Type
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Quantity
8 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods V

Procedure details

35.5 g (0.1 mol) of 2-nitro-2'-hydroxy-3',5'-di-t-butylazobenzene, 0.125 g of 5% palladium carbon, 100 ml of toluene, 100 ml of IPA, 100 ml water and 8.3 g of caustic soda were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. Reaction was effected in the same way as that employed in Example 1. After the reaction had been completed, the catalyst was filtered off. When part of the filtrate was subjected to quantitative analysis using GC, it was found that the yield of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole is 82%. After the solvent had been distilled off from the filtrate, the residual solid was crystallized by IPA, washed with IPA and then dried to obtain 23.6 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole (yield, 73%; melting point, 150° to 152° C.).
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.125 g
Type
catalyst
Reaction Step One
Name
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100 mL
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solvent
Reaction Step One
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 2
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 3
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 4
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 5
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 6
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol

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